molecular formula C13H14BrNO B13722005 (6-Bromo-1-cyclopropylmethyl-1H-indol-4-yl)-methanol

(6-Bromo-1-cyclopropylmethyl-1H-indol-4-yl)-methanol

Cat. No.: B13722005
M. Wt: 280.16 g/mol
InChI Key: JMMIYFVVUNDMJW-UHFFFAOYSA-N
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Description

(6-Bromo-1-cyclopropylmethyl-1H-indol-4-yl)-methanol is a chemical compound with the molecular formula C 13 H 14 BrNO and a molecular weight of 280.16 g/mol . This brominated indole derivative is characterized by a cyclopropylmethyl group at the 1-position and a hydroxymethyl group at the 4-position of the indole ring system. The bromine atom serves as a reactive site, making this compound a versatile intermediate in organic synthesis and medicinal chemistry research . As a building block, it can be used to construct more complex molecules for pharmaceutical development and biological screening. Researchers may employ this compound in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to explore new chemical space. The hydroxymethyl group can be further functionalized to esters, ethers, or other derivatives, enabling structure-activity relationship (SAR) studies . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C13H14BrNO

Molecular Weight

280.16 g/mol

IUPAC Name

[6-bromo-1-(cyclopropylmethyl)indol-4-yl]methanol

InChI

InChI=1S/C13H14BrNO/c14-11-5-10(8-16)12-3-4-15(13(12)6-11)7-9-1-2-9/h3-6,9,16H,1-2,7-8H2

InChI Key

JMMIYFVVUNDMJW-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C=CC3=C(C=C(C=C32)Br)CO

Origin of Product

United States

Biological Activity

The compound (6-Bromo-1-cyclopropylmethyl-1H-indol-4-yl)-methanol, a derivative of indole, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, case studies, and experimental data regarding its biological activity.

  • IUPAC Name : (6-Bromo-1-cyclopropylmethyl-1H-indol-4-yl)-methanol
  • Molecular Formula : C10H10BrN
  • Molecular Weight : 240.1 g/mol
  • CAS Number : 1090904-36-1

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains. The presence of the bromine atom at the C-6 position of the indole ring is linked to enhanced antibacterial properties:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 µg/mL
Methicillin-resistant Staphylococcus aureus (MRSA)2 µg/mL
Pseudomonas aeruginosa2 µg/mL

These findings suggest that the compound exhibits significant antibacterial activity, potentially making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

The compound's anticancer activity has also been investigated. Research indicates that derivatives of indole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that compounds similar to (6-Bromo-1-cyclopropylmethyl-1H-indol-4-yl)-methanol showed:

Cancer Cell Line IC50 Value
Glioma5 µM
Breast Cancer10 µM

The results indicate a promising therapeutic index for this class of compounds in cancer treatment .

The biological mechanisms underlying the activities of (6-Bromo-1-cyclopropylmethyl-1H-indol-4-yl)-methanol include:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes critical for bacterial survival and cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Compounds in this class have been shown to cause cell cycle arrest at various phases, particularly G2/M, which is crucial for halting cancer progression.

Case Studies

In a case study involving the evaluation of (6-Bromo-1-cyclopropylmethyl-1H-indol-4-yl)-methanol on MRSA strains, researchers observed a significant reduction in bacterial viability upon treatment with the compound at sub-MIC levels. This indicates potential for use in combination therapies where lower doses could minimize side effects while maintaining efficacy .

Safety Profile

A hemolytic assay conducted on human red blood cells indicated that even at high concentrations, the compound exhibited low hemolytic activity (<5%), suggesting a favorable safety profile for potential clinical applications .

Chemical Reactions Analysis

Reactivity Analysis

The compound’s reactivity is driven by its functional groups:

Bromine Substituent

The bromine atom at position 6 enables nucleophilic aromatic substitution (NAS) or cross-coupling reactions (e.g., Suzuki, Heck). The indole ring’s electron-rich nature may activate the bromine for substitution under basic or catalytic conditions .

Reaction TypeConditionsProducts
Nucleophilic Aromatic SubstitutionStrong base (e.g., NaOH), high temperaturesSubstituted indole derivatives
Cross-Coupling (Suzuki)Palladium catalyst, boronic acidBiaryl or arylated indoles

Hydroxymethyl Group

The hydroxymethyl group at position 4 participates in:

  • Oxidation : Conversion to a carbonyl group (e.g., using Dess-Martin periodinane) .

  • Alkylation : Reaction with alkyl halides or epoxides under basic conditions .

  • Condensation : Formation of acetals or hemiacetals with carbonyl compounds .

Reaction TypeConditionsProducts
OxidationDess-Martin periodinane, DCM4-Indolyl ketone
AlkylationAlkyl halide, K₂CO₃, DMF4-Alkoxymethyl indole derivatives

Cyclopropylmethyl Group

This substituent may undergo ring-opening reactions under acidic or basic conditions, though such reactions are less common in indole systems. Alternatively, it could participate in stereochemical interactions due to its strained cyclopropane ring .

Comparative Analysis of Indole Derivatives

A comparison of substituent effects on reactivity and bioactivity is provided below:

CompoundSubstituentsKey Reactivity/Bioactivity
(6-Bromo-1-cyclopropylmethyl-1H-indol-4-yl)-methanolBr, cyclopropylmethyl, hydroxymethylNAS, oxidation, antibacterial
(6-Bromo-1-isopropyl-1H-indol-4-yl)-methanolBr, isopropyl, hydroxymethylSimilar NAS, oxidation
6-BromoindoleBrNAS, cross-coupling

Comparison with Similar Compounds

Structural Isomers with Identical Molecular Formulas

Three compounds sharing the molecular formula C₁₃H₁₄BrNO (MW: 280.17 g/mol) exhibit distinct substitution patterns (Table 1):

Compound Name Substituents CAS Number Key Differences vs. Target Compound
5-Bromo-2-cyclopentylisoindolin-1-one Cyclopentyl at isoindolinone 2-position 51008-31-2 Non-indole core; lacks hydroxymethyl group
Target Compound Cyclopropylmethyl at 1-position; -CH₂OH at 4 864867-11-8 Reference structure
6-Bromo-1-cyclopropyl-3,3-dimethyl-indolin-2-one Cyclopropyl at 1-position; ketone at 2-position 2279122-83-5 Indolinone core; dimethyl groups at 3-position

Key Insights :

  • The indole vs. indolinone core (e.g., 2279122-83-5) alters electronic properties, with indolinones being more polar due to the ketone group .

Brominated Indole Methanol Derivatives

Compounds with bromine and hydroxymethyl groups on the indole ring but differing in substitution positions (Table 2):

Compound Name Substituent Positions CAS Number Molecular Formula MW (g/mol)
(6-Bromo-1H-indol-2-yl)methanol Br at 6; -CH₂OH at 2 923197-75-5 C₉H₈BrNO 226.07
(6-Bromo-7-methyl-1H-indol-4-yl)methanol Br at 6; -CH₂OH at 4; Me at 7 2665660-84-2 C₁₀H₁₀BrNO 240.10
(4-Bromo-1H-indol-6-yl)methanol Br at 4; -CH₂OH at 6 2378266-33-0 C₉H₈BrNO 226.07

Key Insights :

  • Positional isomerism (e.g., Br at 4 vs. 6) impacts electronic distribution. For instance, bromine at the 6-position (target compound) may enhance electrophilic aromatic substitution reactivity compared to 4-bromo analogs .

Functional Group Variations in Bromo-Indole Derivatives

Compounds with alternative functional groups (Table 3):

Compound Name Functional Group CAS Number Similarity Score Key Properties vs. Target Compound
Methyl 2-(6-bromo-1H-indol-3-yl)acetate Ester (-COOCH₃) at 3-position 152213-63-3 0.91 Higher lipophilicity (XLogP3 ~3.5)
6-Bromo-1H-indole-4-carboxylic acid Carboxylic acid (-COOH) at 4 898746-91-3 0.88 Increased acidity (pKa ~4.5)
2-(6-Bromo-1H-indol-3-yl)ethanol Ethanol (-CH₂CH₂OH) at 3 214915-72-7 0.85 Longer alkyl chain; reduced polarity

Key Insights :

  • Ester vs. hydroxymethyl groups : The ester in 152213-63-3 enhances metabolic stability but requires hydrolysis for activation, unlike the direct hydroxyl group in the target compound .
  • Carboxylic acid in 898746-91-3 introduces pH-dependent solubility, limiting blood-brain barrier penetration compared to the neutral hydroxymethyl group .

Challenges :

  • The cyclopropylmethyl group may hinder alkylation efficiency due to steric strain, requiring optimized reaction conditions (e.g., DMF/NaH) .
  • Bromine at the 6-position directs electrophilic substitutions to the 5- and 7-positions, influencing further derivatization .

Preparation Methods

Starting Material Preparation and N-Alkylation

The synthesis typically begins with a 6-bromoindole or 6-bromoindole derivative as the core scaffold. Commercially available 6-bromoindole can be used or prepared via selective bromination of indole derivatives.

  • N-Alkylation with Cyclopropylmethyl Group :
    The N-1 position of the indole is alkylated using cyclopropylmethyl halides (e.g., bromide or chloride) under basic conditions.
    • Typical bases: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
    • Conditions: Stirring at room temperature or slightly elevated temperatures (25–60 °C) for several hours.
    • Outcome: High yields of N-cyclopropylmethyl-6-bromoindole are reported with minimal side reactions.

This step is supported by analogous N-alkylation reactions of nitroindole derivatives with halogenated alkyl reagents, yielding high purity products after standard workup and chromatographic purification.

Functionalization at the 4-Position: Hydroxymethylation

The introduction of the hydroxymethyl group (-CH2OH) at the 4-position of the indole ring is a more challenging transformation due to the need for regioselective substitution.

  • Directed Lithiation and Formylation Followed by Reduction :
    A common approach involves lithiation at the 4-position followed by electrophilic trapping with an aldehyde equivalent or formaldehyde source, then reduction to the alcohol.

    • Procedure:
      • Treatment of the N-alkylated 6-bromoindole with a strong base such as n-butyllithium (n-BuLi) at low temperature (−78 °C) to generate the 4-lithiated intermediate.
      • Subsequent reaction with formaldehyde or paraformaldehyde to introduce a hydroxymethyl group at C-4.
      • Workup and purification yield the 4-(hydroxymethyl)indole derivative.
  • Oxidation and Reduction Sequence :
    Alternatively, the 4-position can be functionalized via oxidation of a 4-methyl or 4-alkyl substituent to an aldehyde followed by reduction to the alcohol using reducing agents such as sodium borohydride (NaBH4).

  • Reported Conditions :

    • Use of anhydrous solvents (e.g., THF, diethyl ether) under inert atmosphere to avoid side reactions.
    • Quenching with aqueous ammonium chloride or similar mild acids to terminate lithiation.
    • Purification by silica gel chromatography or recrystallization.

These methods are consistent with procedures reported for 4-substituted indolyl derivatives, including the synthesis of 4-indolyl alcohols and related compounds.

Purification and Characterization

  • Purification Techniques :

    • Extraction with organic solvents such as ethyl acetate following aqueous workup.
    • Drying over anhydrous sodium sulfate (Na2SO4).
    • Flash column chromatography using mixtures of hexane and ethyl acetate as eluents.
    • Recrystallization from ethanol or other suitable solvents to achieve high purity.
  • Characterization :

    • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) to confirm substitution patterns and purity.
    • Mass spectrometry (MS) for molecular weight confirmation.
    • High-Performance Liquid Chromatography (HPLC) for purity assessment.

Summary Table of Key Synthetic Steps

Step No. Reaction Type Reagents/Conditions Outcome/Product Notes
1 N-Alkylation 6-Bromoindole + cyclopropylmethyl bromide, NaH, DMF, rt N-(Cyclopropylmethyl)-6-bromoindole High yield, mild conditions
2 Directed Lithiation n-BuLi, −78 °C, anhydrous THF 4-Lithiated intermediate Requires inert atmosphere
3 Electrophilic trapping Formaldehyde or paraformaldehyde 4-(Hydroxymethyl) substitution Quench with NH4Cl aqueous solution
4 Workup and purification Extraction, drying, chromatography (6-Bromo-1-cyclopropylmethyl-1H-indol-4-yl)-methanol Purity >95% after recrystallization

Research Outcomes and Considerations

  • The regioselective lithiation at the 4-position of the indole ring is facilitated by the electron-withdrawing effect of the bromine at the 6-position and the directing influence of the N-substituent.
  • The cyclopropylmethyl group stabilizes the indole nitrogen, allowing for selective lithiation and subsequent functionalization.
  • The hydroxymethylation step is sensitive to moisture and requires careful control of temperature and atmosphere to avoid side reactions such as over-oxidation or polymerization of formaldehyde.
  • Purification techniques ensure removal of unreacted starting materials and side products, yielding analytically pure final compounds suitable for further biological or chemical studies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (6-Bromo-1-cyclopropylmethyl-1H-indol-4-yl)-methanol, and how can reaction yields be optimized?

  • Methodology : A Vilsmeier-Haack reaction (using POCl₃ and DMF) is commonly employed to introduce formyl groups to indole derivatives. Subsequent reduction (e.g., NaBH₄) converts the aldehyde to methanol. For cyclopropane ring installation, alkylation with cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) is effective. Optimize yields by controlling stoichiometry (1.2–1.5 eq. alkylating agent) and reaction time (12–24 hrs at 60–80°C) .

Q. How can the structural identity of this compound be confirmed post-synthesis?

  • Methodology : Use X-ray crystallography (via SHELXL refinement ) for unambiguous confirmation. If crystals are unavailable, combine NMR (¹H/¹³C, DEPT-135) and high-resolution mass spectrometry (HRMS). Key NMR signals: indole H-3 (δ ~7.2–7.5 ppm), cyclopropane CH₂ (δ ~0.8–1.2 ppm), and methanol OH (δ ~1.5–2.5 ppm, broad). Compare with analogs like (1-Benzyl-4-fluoro-1H-indol-3-yl)methanol for spectral validation .

Q. What analytical techniques are suitable for assessing purity and stability?

  • Methodology : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to quantify purity (>95%). Monitor stability under varying conditions (pH, temperature) via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). For moisture-sensitive bromo-indoles, store under inert gas (N₂/Ar) at −20°C .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the bromine substituent in cross-coupling reactions?

  • Methodology : Use density functional theory (DFT) to calculate electron density maps (e.g., Mulliken charges) at the C-6 bromine site. Pair with molecular docking (Discovery Studio ) to evaluate steric accessibility for Suzuki-Miyaura couplings. Compare activation energies for Br vs. other leaving groups (e.g., OTf) to prioritize reaction conditions .

Q. What strategies mitigate byproduct formation during cyclopropane ring alkylation?

  • Methodology : Byproducts (e.g., N-alkylation isomers) arise from competing nucleophilic attacks. Use bulky bases (e.g., DBU) to favor O-alkylation, or employ protecting groups (TBS for -OH) before alkylation. Monitor intermediates via LC-MS and adjust solvent polarity (e.g., DMF → THF) to suppress side reactions .

Q. How can hyperspectral imaging (HSI) assess compound degradation in complex matrices?

  • Methodology : Apply HSI (400–1000 nm range) to detect spectral shifts in degradation products (e.g., oxidized methanol to ketone). Calibrate with spiked samples in simulated wastewater. Address matrix interference by preprocessing data (Savitzky-Golay smoothing) and using machine learning (PLS regression) to quantify degradation kinetics. Note limitations: organic degradation during prolonged experiments requires temperature control (−4°C) .

Q. What crystallographic challenges arise when resolving the cyclopropane moiety, and how are they addressed?

  • Methodology : Cyclopropane rings induce disorder due to rotational flexibility. Collect high-resolution data (d ≤ 0.8 Å) at synchrotron facilities. Use SHELXD for phase refinement and SQUEEZE (PLATON) to model solvent-accessible voids. Compare with (6-Bromo-1-methyl-4-[...]-benzothiazine) structural reports to validate torsional angles .

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